molecular formula C12H22O3 B14323601 2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane CAS No. 110128-73-9

2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane

Cat. No.: B14323601
CAS No.: 110128-73-9
M. Wt: 214.30 g/mol
InChI Key: OWYZUKIPIGUISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane is an organic compound that belongs to the class of oxanes. This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a prop-2-en-1-yl group attached to an oxane ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst.

    Methylation: The methyl groups can be added through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an allylation reaction using allyl bromide and a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the oxane ring or the allyl group, resulting in the formation of alcohols or alkanes.

    Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are frequently employed.

Major Products

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various ether and alkyl derivatives.

Scientific Research Applications

2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-6-(prop-2-enyl)-cyclohex-2-en-1-one
  • 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol

Uniqueness

2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane is unique due to its specific combination of functional groups and its oxane ring structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

110128-73-9

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2-ethoxy-3,5-dimethyl-6-prop-2-enoxyoxane

InChI

InChI=1S/C12H22O3/c1-5-7-14-12-10(4)8-9(3)11(15-12)13-6-2/h5,9-12H,1,6-8H2,2-4H3

InChI Key

OWYZUKIPIGUISH-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CC(C(O1)OCC=C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.